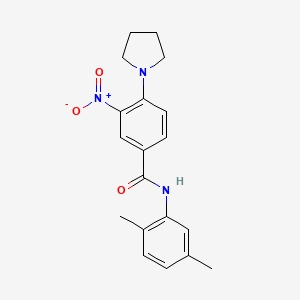![molecular formula C25H22N8O B4083351 5,5'-[2-(2-methoxyphenyl)-1,1-ethenediyl]bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B4083351.png)
5,5'-[2-(2-methoxyphenyl)-1,1-ethenediyl]bis[1-(4-methylphenyl)-1H-tetrazole]
Descripción general
Descripción
5,5'-[2-(2-methoxyphenyl)-1,1-ethenediyl]bis[1-(4-methylphenyl)-1H-tetrazole], commonly known as MET, is a synthetic compound that belongs to the class of tetrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The exact mechanism of action of MET is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes or signaling pathways in cells. For example, MET has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
MET has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that MET can inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. In vivo studies have shown that MET can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MET has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily manipulated to optimize its biological activity. However, MET also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, its toxicity profile is not well understood, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several future directions for research on MET. In medicinal chemistry, further studies are needed to optimize its biological activity and toxicity profile for use as a drug candidate. In material science, MET could be further explored for its potential use in the development of organic semiconductors and sensors. Additionally, more studies are needed to understand the mechanism of action of MET and its potential applications in various scientific fields.
Conclusion:
In conclusion, 5,5'-[2-(2-methoxyphenyl)-1,1-ethenediyl]bis[1-(4-methylphenyl)-1H-tetrazole] is a synthetic compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been investigated for its potential use as a drug candidate and in material science. While its exact mechanism of action is not fully understood, it has been shown to exhibit various biochemical and physiological effects. Further research is needed to optimize its biological activity and toxicity profile and to explore its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
MET has shown potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. In material science, it has been studied for its potential use in the development of organic semiconductors, photovoltaic devices, and sensors.
Propiedades
IUPAC Name |
5-[2-(2-methoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O/c1-17-8-12-20(13-9-17)32-24(26-28-30-32)22(16-19-6-4-5-7-23(19)34-3)25-27-29-31-33(25)21-14-10-18(2)11-15-21/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCIXGDFMMZCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=CC=C3OC)C4=NN=NN4C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2-Methoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4083281.png)
![ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate](/img/structure/B4083283.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4083307.png)
![6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083318.png)


![7-(difluoromethyl)-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4083337.png)
![methyl 4-{[({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4083347.png)
![N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083356.png)
![1-[5-(4-bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione](/img/structure/B4083366.png)

![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4083379.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4083382.png)